molecular formula C22H31NO2 B383700 N-(2-hydroxy-1,1-dimethylethyl)-3-(4-methylphenyl)-1-adamantanecarboxamide CAS No. 392290-36-7

N-(2-hydroxy-1,1-dimethylethyl)-3-(4-methylphenyl)-1-adamantanecarboxamide

Cat. No.: B383700
CAS No.: 392290-36-7
M. Wt: 341.5g/mol
InChI Key: WYEZTWHPJMYDRC-UHFFFAOYSA-N
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Description

N-(2-hydroxy-1,1-dimethylethyl)-3-(4-methylphenyl)-1-adamantanecarboxamide is a synthetic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a complex molecular structure that includes an adamantane core, a hydroxy group, and a carboxamide functional group, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-(4-methylphenyl)-1-adamantanecarboxamide typically involves multiple steps, starting with the preparation of the adamantane core. One common method involves the following steps:

    Adamantane Functionalization: The adamantane core is functionalized through a Friedel-Crafts alkylation reaction, introducing the necessary substituents.

    Hydroxy Group Introduction: The hydroxy group is introduced via a hydroxylation reaction, often using reagents such as osmium tetroxide or hydrogen peroxide.

    Carboxamide Formation: The carboxamide group is formed through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-1,1-dimethylethyl)-3-(4-methylphenyl)-1-adamantanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogens, nitrating agents, or sulfonating agents under controlled temperatures.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

N-(2-hydroxy-1,1-dimethylethyl)-3-(4-methylphenyl)-1-adamantanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its adamantane core.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-1,1-dimethylethyl)-3-(4-methylphenyl)-1-adamantanecarboxamide involves its interaction with specific molecular targets and pathways. The adamantane core is known to interact with various receptors and enzymes, potentially modulating their activity. The hydroxy and carboxamide groups may also contribute to its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane core.

    Memantine: Used in the treatment of Alzheimer’s disease, also featuring an adamantane structure.

    Rimantadine: Another antiviral compound with structural similarities.

Uniqueness

N-(2-hydroxy-1,1-dimethylethyl)-3-(4-methylphenyl)-1-adamantanecarboxamide is unique due to the presence of the hydroxy and carboxamide groups, which may enhance its biological activity and specificity compared to other adamantane derivatives. Its structural complexity also allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(1-hydroxy-2-methylpropan-2-yl)-3-(4-methylphenyl)adamantane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO2/c1-15-4-6-18(7-5-15)21-9-16-8-17(10-21)12-22(11-16,13-21)19(25)23-20(2,3)14-24/h4-7,16-17,24H,8-14H2,1-3H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYEZTWHPJMYDRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)NC(C)(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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